molecular formula C12H15NO2 B1602734 2-(Piperidin-4-YL)benzoic acid CAS No. 782494-03-5

2-(Piperidin-4-YL)benzoic acid

Cat. No. B1602734
M. Wt: 205.25 g/mol
InChI Key: ZAHUFOBHPFINEU-UHFFFAOYSA-N
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Description

2-(Piperidin-4-YL)benzoic acid, also known as P4BA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of benzoic acid and piperidine, which are commonly used in the pharmaceutical industry. P4BA has been studied for its potential applications in drug discovery, as well as its biochemical and physiological effects on the body.

Mechanism Of Action

The mechanism of action of 2-(Piperidin-4-YL)benzoic acid is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body. This binding can lead to the activation or inhibition of various biochemical pathways, which can ultimately result in the desired physiological effect.

Biochemical And Physiological Effects

2-(Piperidin-4-YL)benzoic acid has been shown to have various biochemical and physiological effects on the body. Studies have found that 2-(Piperidin-4-YL)benzoic acid has anti-inflammatory and analgesic properties, which can be beneficial in the treatment of pain and inflammation. Additionally, 2-(Piperidin-4-YL)benzoic acid has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Piperidin-4-YL)benzoic acid in lab experiments is its unique properties, which can lead to the development of new drugs with increased potency and selectivity. Additionally, 2-(Piperidin-4-YL)benzoic acid has been shown to have anti-inflammatory and analgesic properties, which can be beneficial in the treatment of pain and inflammation. However, one limitation of using 2-(Piperidin-4-YL)benzoic acid in lab experiments is the potential for side effects, which can be harmful to the body if not properly controlled.

Future Directions

There are many future directions for the study of 2-(Piperidin-4-YL)benzoic acid, including the development of new drugs for the treatment of various diseases. Additionally, researchers can continue to study the biochemical and physiological effects of 2-(Piperidin-4-YL)benzoic acid on the body, which can lead to a better understanding of its potential therapeutic applications. Furthermore, the development of new synthesis methods for 2-(Piperidin-4-YL)benzoic acid can lead to increased yields and lower costs, making it more accessible for use in scientific research.

Scientific Research Applications

2-(Piperidin-4-YL)benzoic acid has been studied for its potential applications in drug discovery, particularly in the development of new drugs for the treatment of various diseases. Researchers have found that 2-(Piperidin-4-YL)benzoic acid has the ability to bind to specific receptors in the body, which can lead to the development of new drugs with increased potency and selectivity. Additionally, 2-(Piperidin-4-YL)benzoic acid has been studied for its anti-inflammatory and analgesic properties, which can be beneficial in the treatment of pain and inflammation.

properties

IUPAC Name

2-piperidin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHUFOBHPFINEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600636
Record name 2-(Piperidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-YL)benzoic acid

CAS RN

782494-03-5
Record name 2-(Piperidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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